molecular formula C13H16ClFN2O2 B2829144 N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide CAS No. 941940-68-7

N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide

Cat. No.: B2829144
CAS No.: 941940-68-7
M. Wt: 286.73
InChI Key: JCUCNXHIDPCQOZ-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide is a synthetic oxalamide derivative supplied for non-human research applications. This compound is part of a class of molecules known for their diverse biological potential and utility as chemical probes. Research Applications and Value While the specific biological profile of this compound is under investigation, its structural features are highly relevant in medicinal chemistry. The 3-chloro-4-fluorophenyl moiety is a common pharmacophore associated with bioactive molecules, and oxalamide derivatives have demonstrated a range of biological activities in scientific literature. Related N1-(3-chloro-4-fluorophenyl) compounds have shown significant antimicrobial activity against various bacterial and fungal strains . Furthermore, structurally complex halogenated compounds with amide functional groups have been investigated for their anticancer properties , with studies showing they can induce apoptosis and suppress key signaling pathways in cancer cells . Researchers may explore this compound as a building block in organic synthesis or as a candidate for high-throughput screening to identify new therapeutic agents. Handling and Compliance This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or veterinary use, and is absolutely not intended for human consumption. Researchers should handle the material with appropriate personal protective equipment and in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O2/c1-8(2)5-6-16-12(18)13(19)17-9-3-4-11(15)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUCNXHIDPCQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide typically involves the reaction of 3-chloro-4-fluoroaniline with isopentyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxalamide linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, the use of automated systems for reaction monitoring and product isolation can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

    Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution: Products include substituted derivatives with different nucleophiles replacing the chloro or fluoro groups.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The oxalamide moiety may also play a role in stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Electronic Comparisons

N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)
  • Substituents :
    • N1: 3-Chloro-4-fluorophenyl (electron-withdrawing halogens).
    • N2: 4-Methoxyphenethyl (aromatic ether with a methoxy group).
  • Key Differences: The N2 group in Compound 28 introduces a polar methoxy group, enhancing solubility compared to the nonpolar isopentyl chain in the target compound. The 4-fluorine in the target compound may improve metabolic stability over the methoxy group in Compound 28, which is susceptible to oxidative demethylation .
  • Synthesis : Compound 28 was synthesized in 64% yield via a general oxalamide coupling procedure .
N1-(3-Chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 29)
  • Substituents :
    • N1: 3-Chloro-4-methylphenyl (methyl as an electron-donating group).
    • N2: 4-Methoxyphenethyl (same as Compound 28).
  • Key Differences :
    • The 4-methyl group on the N1 aryl ring reduces electrophilicity at the amide bond compared to the 4-fluoro substituent in the target compound.
    • This structural variation may decrease binding affinity to targets requiring strong electron-withdrawing effects, such as cytochrome P450 enzymes .
N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide
  • Substituents : Multiple chloro, hydroxy, and methoxy groups on azetidine and phenyl rings.
  • The complex bis-oxalamide structure suggests applications in polymer chemistry, whereas the target compound’s simplicity may favor drug design .

Physicochemical Properties

Property Target Compound Compound 28 Compound 29
N1 Substituent 3-Cl-4-F-phenyl 3-Cl-4-F-phenyl 3-Cl-4-Me-phenyl
N2 Substituent Isopentyl 4-MeO-phenethyl 4-MeO-phenethyl
Lipophilicity (LogP)* High Moderate Moderate
Synthetic Yield Not reported 64% Not reported
Metabolic Stability High (due to F) Moderate Moderate

*Estimated based on substituent contributions.

Substituent Effects on Bioactivity

  • Branched Alkyl Chains (Isopentyl) : Improve membrane permeability compared to linear chains or aromatic groups.
  • Methoxy Groups : Introduce polarity but may reduce metabolic stability .

Q & A

Q. How can synergistic effects with other therapeutic agents be quantitatively evaluated?

  • Methodology :
  • Combination Index (CI) : Use the Chou-Talalay method in cell-based assays (e.g., cisplatin combination in cancer cells).
  • Mechanistic Studies : RNA-seq or proteomics to identify synergistic pathway modulation .

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